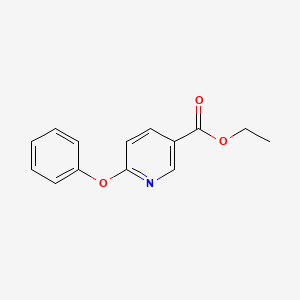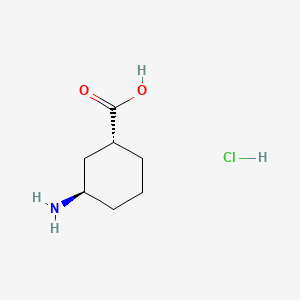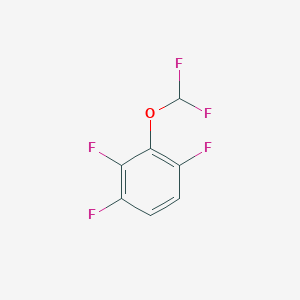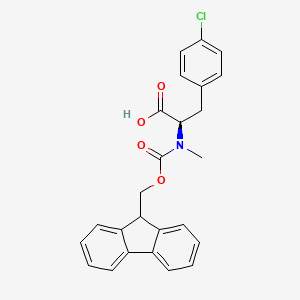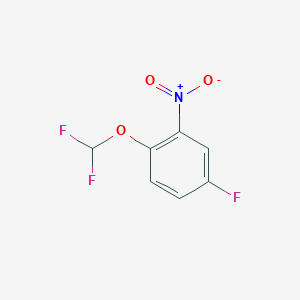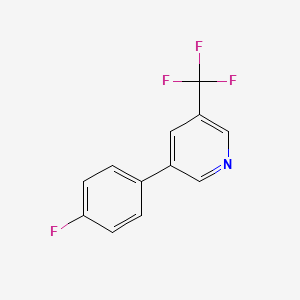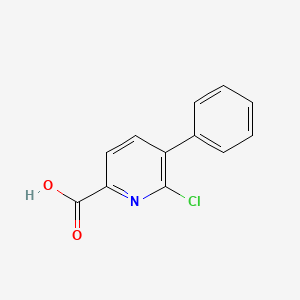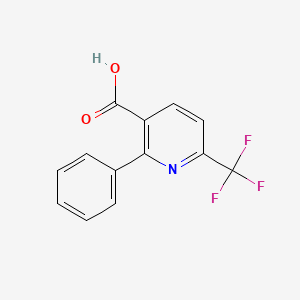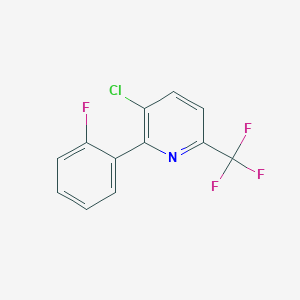
3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
概要
説明
3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine, or 3-Cl-2-F-6-CF3-pyridine, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is a trifluoromethylated pyridine derivative and is used in the synthesis of a variety of compounds, including drugs, agrochemicals and other pharmaceuticals. Its unique chemical structure makes it an attractive target for medicinal chemists, as it has a wide range of potential uses in drug development and synthesis.
作用機序
The mechanism of action of 3-Cl-2-F-6-CF3-pyridine is not well understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its biological activity. The trifluoromethyl group has been shown to interact with a number of proteins and enzymes in a manner that increases the binding affinity of the compound to its target. This increased binding affinity is believed to be responsible for the biological activity of the compound.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Cl-2-F-6-CF3-pyridine are not well understood. However, it has been shown to have a number of effects on the body, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain, which may explain the anti-inflammatory effects of the compound. In addition, the compound has been shown to have an effect on the metabolism of cholesterol, which may explain its use in the treatment of high cholesterol.
実験室実験の利点と制限
The use of 3-Cl-2-F-6-CF3-pyridine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in lab experiments is its relatively low cost and availability. In addition, the compound has a relatively low toxicity, making it safe to use in laboratory experiments. However, it is important to note that the compound is highly reactive and must be handled with care. In addition, the compound is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
For research include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new potential applications of the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound and to explore potential new therapeutic uses. Finally, research is needed to explore the potential of the compound as a new tool for drug discovery and development.
科学的研究の応用
3-Cl-2-F-6-CF3-pyridine has been widely used in the field of medicinal chemistry, primarily in the synthesis of a variety of drugs and agrochemicals. It has been used in the synthesis of a number of drugs, including the anti-inflammatory drug celecoxib and the anticonvulsant drug pregabalin. In addition, it has been used in the synthesis of a number of agrochemicals, including insecticides, fungicides, and herbicides. It has also been used in the synthesis of a number of other pharmaceuticals, such as antibiotics and antivirals.
特性
IUPAC Name |
3-chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-8-5-6-10(12(15,16)17)18-11(8)7-3-1-2-4-9(7)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDQDBPOAPUURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)
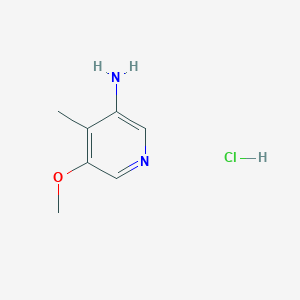
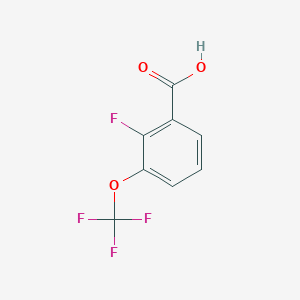
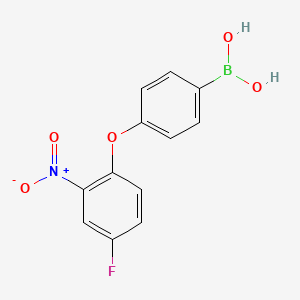
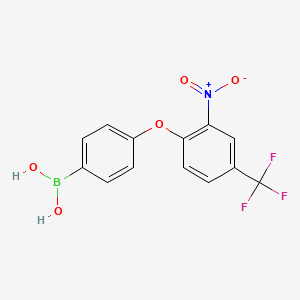
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)
